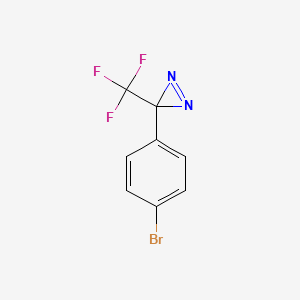

3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEXZCGWGWNLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952143-02-1 | |

| Record name | 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photochemical Properties of Trifluoromethyl-Diazirine Reagents

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the photochemical properties of trifluoromethyl-diazirine reagents. These reagents have emerged as powerful tools in chemical biology and drug discovery, primarily for photoaffinity labeling (PAL) to elucidate molecular interactions. This document delves into the fundamental principles governing their photoactivation, the nature of the reactive species generated, and practical considerations for their effective use in experimental settings.

Introduction: The Ascendancy of Trifluoromethyl-Diazirines in Photochemistry

Trifluoromethyl-diazirine-containing molecules have become indispensable probes for investigating a wide array of biological interactions, including those between ligands and receptors, proteins and proteins, and proteins and nucleic acids.[1] Their popularity stems from a unique combination of chemical stability in the dark and efficient photoactivation with long-wave UV light (typically 330-370 nm), a range that minimizes damage to biological macromolecules.[2][3][4] This contrasts with other photoprobes like aryl azides, which require lower wavelength irradiation that can be detrimental to biological samples.[1]

The trifluoromethyl group plays a crucial role in the advantageous properties of these reagents. It enhances the stability of the diazirine ring and, upon photoactivation, suppresses the undesired rearrangement to a linear diazo compound, a common side reaction with other diazirines.[5] This leads to a higher quantum yield of the desired reactive carbene species, resulting in more efficient labeling of target biomolecules.

The Photochemical Activation Pathway: From Diazirine to Covalent Bond

The utility of trifluoromethyl-diazirine reagents lies in their light-induced transformation into highly reactive intermediates that can form stable covalent bonds with nearby molecules. This process can be dissected into several key steps, each with important implications for experimental design.

Photoexcitation and Nitrogen Extrusion

Upon irradiation with UV light, the diazirine ring absorbs a photon, leading to an electronically excited state. This excited molecule then rapidly extrudes a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive trifluoromethyl-substituted carbene intermediate.[1][2][6] This primary photochemical event is the cornerstone of their application in PAL.

The choice of irradiation wavelength is critical. Most trifluoromethyl-diazirines are efficiently decomposed under UV light around 350-360 nm, a wavelength at which many bioactive molecules do not absorb, thus minimizing off-target photoreactions.[2][6]

The Dual Fate of the Photoactivated Diazirine: Carbene vs. Diazo Isomer

While the desired outcome of photoactivation is the generation of a carbene, a competing pathway involves the isomerization of the diazirine to its linear diazoalkane isomer.[2][6][7] Although the trifluoromethyl group significantly disfavors this rearrangement compared to other diazirines, it can still occur to some extent, typically yielding around 35% of the diazoisomer upon photolysis of 3-trifluoromethyl-3-phenyldiazirine (TPD).[8]

This diazo intermediate is generally less reactive towards C-H and X-H insertions than the carbene and is more stable in the dark under neutral or acidic conditions.[7] However, it can be photochemically decomposed at shorter UV wavelengths (around 300 nm) to also generate the carbene.[7] For most PAL experiments using wavelengths above 350 nm, the diazo compound can be considered a relatively stable byproduct.

The following diagram illustrates the photochemical activation pathway:

Figure 1: Photochemical activation pathway of trifluoromethyl-diazirine reagents.

The Reactive Intermediate: Properties of Trifluoromethyl Carbenes

The trifluoromethyl carbene is the key reactive species responsible for the covalent modification of target molecules. Its unique properties, largely influenced by the electron-withdrawing trifluoromethyl group, dictate its reactivity and selectivity.

Electronic State and Reactivity

Upon generation, the trifluoromethyl carbene primarily exists in the singlet state.[9] Singlet carbenes are highly electrophilic and can undergo a variety of reactions, most notably insertion into C-H, N-H, and O-H bonds.[1][10] These insertion reactions are typically very fast, occurring at nearly diffusion-controlled rates, which is advantageous for capturing transient biological interactions.[9] The high reactivity of the singlet carbene allows for the labeling of a wide range of amino acid residues within a protein's binding pocket.

The trifluoromethyl group stabilizes the carbene, making it less prone to intramolecular rearrangements, such as fluorine migration, which could lead to non-productive pathways.[8]

Insertion Reactions: The Basis of Covalent Labeling

The hallmark of trifluoromethyl carbenes is their ability to insert into strong, typically unreactive, single bonds. This indiscriminate reactivity is a double-edged sword. While it allows for the labeling of various residues, it can also lead to a degree of non-specific labeling. However, in a well-designed photoaffinity labeling experiment, the high local concentration of the probe within the binding site of the target biomolecule favors specific labeling over random insertions into the solvent or other non-target molecules.

The general mechanism for carbene insertion is depicted below:

Figure 2: General mechanism of carbene insertion into an X-H bond.

Recent studies have shown that while aryl-trifluoromethyl diazirines primarily react through a carbene intermediate, some alkyl diazirines can exhibit a pH-dependent labeling preference for acidic amino acids, suggesting a contribution from a reactive alkyl diazo intermediate.[11][12] This highlights the importance of understanding the specific photochemical behavior of the chosen diazirine probe.

Experimental Considerations for Successful Photolabeling

The success of a photoaffinity labeling experiment using trifluoromethyl-diazirine reagents hinges on careful experimental design and execution. The following sections provide practical guidance on key aspects of the experimental workflow.

Probe Design and Synthesis

The design of the photoaffinity probe is paramount. It must retain high affinity for the target biomolecule, and the trifluoromethyl-diazirine moiety should be positioned to label residues within the binding site upon photoactivation. The synthesis of trifluoromethyl-diazirine probes typically starts from a corresponding trifluoromethyl ketone.[6][13] The general synthetic route involves the formation of an oxime, followed by tosylation, reaction with ammonia to form the diaziridine, and subsequent oxidation to the diazirine.[6][13]

Experimental Setup for Photoirradiation

A typical photolabeling experiment involves incubating the biological sample with the trifluoromethyl-diazirine probe, followed by irradiation with a UV lamp.

Key Parameters for Photoirradiation:

| Parameter | Recommended Value/Consideration | Rationale |

| Wavelength | 350-370 nm | Maximizes diazirine activation while minimizing damage to biological samples.[3] |

| Irradiation Time | 1-15 minutes | Sufficient to activate the diazirine without causing excessive sample heating or photodamage. The optimal time should be determined empirically. |

| Light Source | Medium-pressure mercury lamp with a filter or a dedicated photoreactor with 365 nm LEDs. | Provides sufficient intensity at the desired wavelength. |

| Sample Temperature | On ice or in a temperature-controlled cuvette holder. | Minimizes thermal degradation of the biological sample. |

| Sample Agitation | Gentle mixing during irradiation. | Ensures uniform illumination of the sample. |

Monitoring the Photoreaction

It is often beneficial to monitor the progress of the photoreaction to ensure complete activation of the diazirine probe. ¹⁹F NMR spectroscopy is a powerful tool for this purpose, as the trifluoromethyl group provides a sensitive and unique spectroscopic handle.[8][9] The disappearance of the diazirine signal and the appearance of new signals corresponding to the photoproducts can be readily followed.

Workflow for a Typical Photoaffinity Labeling Experiment

The following diagram outlines a standard workflow for a photoaffinity labeling experiment aimed at identifying the binding partners of a small molecule.

Figure 3: A typical workflow for a photoaffinity labeling experiment.

Conclusion and Future Perspectives

Trifluoromethyl-diazirine reagents represent the current gold standard for photoaffinity labeling due to their favorable photochemical properties, including high efficiency of carbene generation and activation at biologically compatible wavelengths.[10] A thorough understanding of their photochemical behavior, from the initial photoexcitation to the final insertion reaction, is crucial for the successful design and interpretation of experiments aimed at unraveling complex biological interactions.

Future developments in this field may focus on the design of novel trifluoromethyl-diazirine probes with enhanced properties, such as improved aqueous solubility, longer wavelength activation, and greater selectivity for specific types of chemical bonds.[9][14] The continued application of these powerful chemical tools promises to provide deeper insights into the molecular mechanisms that govern life.

References

-

Diazirine - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

- D. P. Smith, J. Anderson, J. Plante, A. E. Ashcroft, S. E. Radford, A. J. Wilson. Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation.

- J. Brunner, H. Senn, M. Richards. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313-3318 (1980).

- S. H. H. Edgar, S. J. P. Spies, J. W. Wulff. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society, 142(49), 20649–20653 (2020).

- A. B. Kumar, J. D. Tipton, R. Manetsch. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability.

- K. Schwickert, K. Andrzejewski, et al. Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. The Journal of Organic Chemistry, 86(8), 6169-6183 (2021).

- C. L. C. Santos, T. Ollevier. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 1(1), 6-22 (2021).

- M. Bak, D. J. Covey, W. F. Covey. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(53), 37305-37313 (2023).

- S. F. Musolino, Z. Pei, L. Bi, J. E. Wulff. Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion. Chemical Science, 12(33), 11046-11054 (2021).

- A. B. Kumar, J. D. Tipton, R. Manetsch. Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.

- H. Hashimoto, M. Nishi, Y. Kanaoka. Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Journal of the Japanese Biochemical Society, 83(5), 434-439 (2011).

- J. Brunner, H. Senn, M. Richards. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed, 255(8), 3313-3318 (1980).

- S. H. H. Edgar, S. J. P. Spies, J. W. Wulff. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes.

- R. S. Sheridan, R. A. Krogh-Jespersen. Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Journal of the American Chemical Society, 112(9), 3463-3467 (1990).

- A. S. O'Donoghue, et al. A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe.

- M. Bak, D. J. Covey, W. F. Covey. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.

- R. A. Moss, et al. Reactivity of Chlorotrifluoromethylcarbene: Activation Parameters for Halocarbene–Alkene Addition Reactions. The Journal of Organic Chemistry, 78(21), 10765-10770 (2013).

- M. S. Kim, S. B. Lee, J. H. Lee. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1369 (2023).

- M. Bak, D. J. Covey, W. F. Covey. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)

- M. Bak, D. J. Covey, W. F. Covey. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker, (2023).

- H. Hashimoto, M. Nishi, Y. Kanaoka. Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Yakugaku Zasshi, 132(1), 5-13 (2012).

- D. P. Smith, et al. Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation.

- J. E. Wulff, et al. Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners.

- A. B. Kumar, J. D. Tipton, R. Manetsch. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability.

- D. L. S. Brahms, W. P. Dailey. Fluorinated Carbenes. Chemical Reviews, 96(5), 1585-1632 (1996).

- E. V. Vinogradova, et al. Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6549-6561 (2021).

- A. B. Kumar, J. D. Tipton, R. Manetsch. Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry, (2016).

- J. C. T. Garcia, et al. Selective C–F Functionalization of Unactivated Trifluoromethylarenes.

- W. Zhang, et al. A Trifluoromethylcarbene Source. Organic Letters, 18(10), 2423-2426 (2016).

- E. V. Vinogradova, et al. Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6549-6561 (2021).

-

Recent Progress in Diazirine-Based Photoaffinity Labeling. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- M. A. J. Duncton. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Current Topics in Medicinal Chemistry, 11(13), 1568-1583 (2011).

Sources

- 1. Diazirine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 5. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 6. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability of Bromophenyl Diazirine Under Ambient Light

Introduction to Bromophenyl Diazirines

Bromophenyl diazirines are a class of organic molecules that have garnered significant attention in the fields of chemical biology and drug development. Their utility primarily stems from their application as photoaffinity labeling (PAL) agents, which are indispensable tools for identifying and characterizing the interactions between small molecules and their biological targets.

What are Bromophenyl Diazirines?

At its core, a bromophenyl diazirine is a molecule featuring a diazirine ring—a strained three-membered ring containing a carbon and two nitrogen atoms with a double bond between them—attached to a phenyl ring that is substituted with a bromine atom. A common and particularly useful variant is the 3-(bromophenyl)-3-(trifluoromethyl)-3H-diazirine. The inclusion of the trifluoromethyl group is a key design feature that enhances the stability of the carbene intermediate formed upon photoactivation and reduces the likelihood of undesired isomerization to the corresponding diazo compound.[1]

The strained nature of the diazirine ring makes these compounds susceptible to decomposition upon exposure to energy, such as heat or light, leading to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, a property that is exploited in PAL.

Applications in Research and Drug Development

The primary application of bromophenyl diazirines is in photoaffinity labeling.[2] In a typical PAL experiment, a bioactive molecule is modified to include a bromophenyl diazirine moiety. This "photo-probe" is then introduced to a biological system, where it binds to its target protein. Upon irradiation with UV light, the diazirine is activated, and the resulting carbene forms a covalent bond with the target protein. The bromine atom on the phenyl ring can serve as a handle for further chemical modifications, such as the attachment of a reporter tag (e.g., biotin or a fluorescent dye) via cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This allows for the subsequent isolation, purification, and identification of the target protein.

The Science of Diazirine Stability

The utility of bromophenyl diazirines as photo-probes is intrinsically linked to their stability. Ideally, a photo-probe should be stable under ambient laboratory conditions to allow for its synthesis, purification, and handling, yet readily activated under specific, controlled conditions (i.e., UV irradiation).

The Strained Three-Membered Ring: Inherent Reactivity

The diazirine ring is inherently strained, which is the basis for its photoreactivity. This ring strain also contributes to its potential for decomposition under ambient conditions, particularly when exposed to light.[4]

Photoreactivity and Decomposition Pathways under UV and Ambient Light

Upon absorption of light, diazirines can undergo two primary transformations: the desired formation of a carbene and the undesired isomerization to a linear diazo compound.[5][6]

Irradiation with UV light (typically around 350-380 nm) provides the energy to break the C-N bonds in the diazirine ring, leading to the release of nitrogen gas and the formation of a highly reactive carbene.[7] This carbene can then insert into C-H, N-H, and O-H bonds of nearby molecules.[7]

A potential side reaction is the photoisomerization of the diazirine to its linear diazo isomer.[5] While diazo compounds can also form carbenes, they are generally less reactive and can lead to non-specific labeling.[1] The presence of an electron-withdrawing trifluoromethyl group on the diazirine carbon helps to suppress this isomerization.[1]

Factors Influencing Stability

The stability of a bromophenyl diazirine under ambient light is influenced by several factors:

-

Electronic Effects of Substituents: The electronic properties of the aryl ring play a crucial role in the stability of the diazirine. Electron-withdrawing groups on the aryl ring can stabilize the diazirine ring, making it less prone to decomposition under ambient light.[4] Conversely, electron-donating groups can destabilize the ring. The bromine atom is an electron-withdrawing group, which contributes to the stability of bromophenyl diazirines.

-

Influence of Light Wavelength and Intensity: While UV light is required for efficient activation, prolonged exposure to ambient light, which contains a broad spectrum of wavelengths including some in the near-UV range, can lead to gradual decomposition.

-

Thermal Stability: Aryl diazirines generally exhibit good thermal stability.[8] However, elevated temperatures can promote decomposition.[9]

Handling and Storage Protocols for Bromophenyl Diazirines

Given their sensitivity to light, proper handling and storage of bromophenyl diazirines are critical to maintain their integrity.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C for short-term storage, -20°C or below for long-term storage.[3] | To minimize thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidative degradation. |

| Light Protection | Store in amber vials or other light-proof containers. | To prevent photochemical decomposition from ambient light. |

Safe Handling Procedures in the Laboratory:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

During synthesis and purification, while brief exposure to ambient light is often tolerated, prolonged exposure should be avoided.[10] For long-term storage, rigorous light protection is essential.[10]

Experimental Assessment of Stability

The stability of a bromophenyl diazirine under ambient light can be quantitatively assessed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or UV-Visible (UV-Vis) spectroscopy.

Step-by-Step Protocol for Monitoring Decomposition under Ambient Light (using ¹⁹F NMR)

This protocol is adapted from a study by Kumar et al. that compared the stability of different aryl diazirines.[4][10]

-

Sample Preparation: Prepare a solution of the bromophenyl diazirine in a deuterated solvent (e.g., d4-methanol) in an NMR tube.

-

Initial Measurement: Acquire an initial ¹⁹F NMR spectrum of the sample. The trifluoromethyl group provides a clean and sensitive signal for monitoring the integrity of the diazirine.

-

Light Exposure: Expose the NMR tube to a consistent source of ambient light, such as linear fluorescent lamps, at a controlled room temperature.

-

Time-Point Measurements: Acquire ¹⁹F NMR spectra at regular time intervals (e.g., daily or weekly).

-

Data Analysis: Integrate the signal corresponding to the trifluoromethyl group of the intact diazirine at each time point. The decrease in the integral over time corresponds to the decomposition of the diazirine.

-

Quantification: Calculate the percentage of intact diazirine at each time point relative to the initial measurement.

Data Analysis and Interpretation

The rate of decomposition can be determined by plotting the percentage of intact diazirine against time. This data provides a quantitative measure of the compound's stability under ambient light.

Enhancing the Stability of Aryl Diazirines

Research has shown that the stability of aryl diazirines can be significantly enhanced by modifying the aromatic ring.

Insights from Comparative Studies

A study by Kumar et al. demonstrated that replacing the phenyl ring in 3-trifluoromethyl-3-phenyldiazirine with electron-withdrawing heterocyclic rings, such as pyridine or pyrimidine, dramatically increases the stability of the diazirine under ambient light.[4]

Table 1: Comparative Stability of Aryl Diazirines under Ambient Light [4]

| Aryl Group | % Intact after 7 days | % Intact after 1 month |

| Phenyl | Significant decomposition | Further decomposition |

| Pyridinyl | Negligible decomposition | Minor decomposition |

| Pyrimidinyl | Virtually unaffected | Minimal decomposition |

Data is qualitative as presented in the abstract and main text of the cited reference. The supporting information provides the raw data.

This enhanced stability is attributed to the electron-withdrawing nature of the pyridine and pyrimidine rings, which stabilizes the strained diazirine ring.[4]

Implications for Probe Design and Experimental Success

The findings from these comparative studies have important implications for the design of photoaffinity probes. For experiments that require prolonged handling or storage of the probe under ambient light, or for applications where even minor degradation of the probe could compromise the results, using a bromophenyl diazirine with a more stabilizing aromatic system (if synthetically feasible and compatible with the biological target) could be advantageous. The enhanced stability can lead to more reliable and reproducible results in photoaffinity labeling experiments.

Conclusion

Bromophenyl diazirines are powerful tools for chemical biology and drug discovery. Their utility, however, is dependent on their stability under ambient laboratory conditions. While the inherent strain of the diazirine ring makes them susceptible to photochemical decomposition, their stability can be modulated through the electronic properties of the aromatic ring. The presence of a bromine atom and a trifluoromethyl group contributes to a reasonable level of stability. For applications requiring enhanced stability, the use of heterocyclic analogs of the phenyl ring has been shown to be a successful strategy. By understanding the factors that influence their stability and by adhering to proper handling and storage protocols, researchers can effectively utilize bromophenyl diazirines to unravel the complexities of biomolecular interactions.

References

-

Kumar, A. B., Tipton, J. D., & Manetsch, R. (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry. Retrieved from [Link]

-

Dubrovskiy, A. V., & Pitsch, S. (2020). The Versatility of Diazirines: Properties, Synthetic and Modern Applications. Chemistry – A European Journal, 26(62), 14066-14083. Retrieved from [Link]

-

Kumar, A. B., Tipton, J. D., & Manetsch, R. (2016). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. Chemical Communications, 52(12), 2568–2571. Retrieved from [Link]

-

Jiang, Y., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications, 15(1), 6092. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirene. Retrieved from [Link]

-

Liu, M. T. H., & Chien, D. H. T. (1974). Kinetics of the decomposition of diazirines. Journal of the Chemical Society, Perkin Transactions 2, (7), 937-940. Retrieved from [Link]

-

Hassan, M. M., & Olaoye, O. O. (2023). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 28(3), 1337. Retrieved from [Link]

-

Yan, G., & Li, Z. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Retrieved from [Link]

-

Jiang, Y. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. Retrieved from [Link]

-

Jiang, Y. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Research. Retrieved from [Link]

-

MacKinnon, A. L., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 55-73. Retrieved from [Link]

Sources

- 1. 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine | 142719-82-2 | Benchchem [benchchem.com]

- 2. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine 952143-02-1 [sigmaaldrich.com]

- 4. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Versatility of Diazirines: Properties, Synthetic and Modern Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Properties of 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine, a critical reagent in chemical biology and drug discovery. As a photoactivatable cross-linking agent, understanding its structural and electronic properties through various spectroscopic techniques is paramount for its effective application. This document is intended for researchers, scientists, and drug development professionals who utilize photoaffinity labeling in their work.

Introduction

This compound is a heteroaromatic compound featuring a strained three-membered diazirine ring. This moiety can be photolytically cleaved to generate a highly reactive carbene, which can then covalently bind to interacting biomolecules, thus providing a snapshot of molecular interactions. The trifluoromethyl group enhances the stability of the diazirine and influences the reactivity of the resulting carbene. The bromo-substituted phenyl ring serves as a versatile handle for further chemical modification, for instance, via palladium-catalyzed cross-coupling reactions.[1][2]

Molecular Structure and Spectroscopic Correlation

The structure of this compound dictates its spectroscopic signature. The key features are the p-disubstituted aromatic ring, the trifluoromethyl group, and the unique diazirine ring.

Caption: Chemical structure of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing signals only for the aromatic protons. The symmetry of the para-substituted phenyl ring will result in two distinct signals, each integrating to two protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet | 2H | Ar-H ortho to Br |

| ~7.2 | Doublet | 2H | Ar-H ortho to diazirine |

Interpretation: The aromatic protons are split into a classic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and resonate at a lower field (~7.6 ppm) compared to the protons ortho to the diazirine-trifluoromethyl moiety (~7.2 ppm). The coupling constant between these adjacent protons is typically around 8 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atoms will cause the trifluoromethyl carbon signal to appear as a quartet due to C-F coupling. The diazirine carbon is also expected to show a quartet, though with a smaller coupling constant, due to coupling with the three fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~132 | Singlet | Ar-C para to diazirine |

| ~130 | Singlet | Ar-C ortho to Br |

| ~128 | Singlet | Ar-C ortho to diazirine |

| ~125 | Singlet | Ar-C (ipso) attached to Br |

| ~122 (q, J ≈ 275 Hz) | Quartet | -CF₃ |

| ~28 (q, J ≈ 40 Hz) | Quartet | C-diazirine |

Interpretation: The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon bearing the bromine atom will be shielded relative to the others. The most notable features will be the quartets for the trifluoromethyl and diazirine carbons. The large one-bond C-F coupling constant (¹JCF) of around 275 Hz is characteristic of a -CF₃ group. The two-bond coupling (²JCF) to the diazirine carbon is significantly smaller, around 40 Hz.[3]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. A single signal is expected for the three equivalent fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 | Singlet | -CF₃ |

Interpretation: The chemical shift of the trifluoromethyl group in aryl diazirines is typically observed in the range of -63 to -68 ppm relative to a standard such as CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of a -CF₃ group attached to a quaternary carbon.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact mass.

| m/z | Ion |

| ~264/266 | [M]⁺ |

| ~236/238 | [M-N₂]⁺ |

| ~185 | [M-Br]⁺ |

| ~157 | [M-Br-N₂]⁺ |

Interpretation: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 264 and 266. A prominent fragment will be the loss of a neutral nitrogen molecule (N₂) from the diazirine ring, giving a fragment ion at m/z 236/238. Other fragments corresponding to the loss of the bromine atom and subsequent loss of nitrogen can also be expected.

Experimental Protocol: Synthesis of this compound

The synthesis of trifluoromethyl-aryl-diazirines generally follows a well-established three-step procedure starting from the corresponding trifluoromethyl ketone.

Caption: Synthetic workflow for this compound.

Step 1: Oximation of 4-Bromo-α,α,α-trifluoroacetophenone

-

To a solution of 4-bromo-α,α,α-trifluoroacetophenone (1.0 eq) in pyridine (0.2 M) is added hydroxylamine hydrochloride (1.2 eq).

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which is used in the next step without further purification.

Step 2: Tosylation of the Oxime

-

The crude oxime (1.0 eq) is dissolved in pyridine (0.2 M) and cooled to 0 °C.

-

Tosyl chloride (1.1 eq) is added portion-wise, and the reaction is stirred at 0 °C for 2-4 hours.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over anhydrous sodium sulfate and concentrated to give the tosyl-oxime.

Step 3: Formation of the Diaziridine

-

A solution of the tosyl-oxime (1.0 eq) in a suitable solvent (e.g., dichloromethane) is cooled to -78 °C.

-

Anhydrous ammonia is bubbled through the solution for 30-60 minutes.

-

The reaction vessel is sealed and allowed to warm to room temperature, stirring for 16-24 hours.

-

The ammonia is carefully evaporated, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is dried and concentrated to yield the crude diaziridine.

Step 4: Oxidation to the Diazirine

-

The crude diaziridine is dissolved in a suitable solvent (e.g., dichloromethane or methanol).

-

An oxidizing agent such as iodine or bromine (1.1 eq) is added, often in the presence of a base like triethylamine.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is quenched with a solution of sodium thiosulfate and extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography on silica gel to afford the final this compound.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound, a key tool in modern chemical biology. The predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data, based on sound chemical principles and data from close analogs, offer a reliable reference for researchers. The provided synthesis protocol outlines a standard and effective method for the preparation of this valuable photoaffinity labeling reagent. Careful execution of the synthesis and thorough spectroscopic characterization are essential for the successful application of this compound in elucidating complex biological interactions.

References

- Supporting Information for 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (Available through various institutional journal access)

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - NIH. [Link]

-

3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine | C9H6BrF3N2 | CID 10826496 - PubChem. [Link]

-

Synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (2). [Link]

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for - Digital Commons@Becker. [Link]

-

Supporting Information for - The Royal Society of Chemistry. [Link]

-

Supporting Information for - The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC - NIH. [Link]

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for - Semantic Scholar. [Link]

Sources

Omipalisib (GSK2126458): A Technical Guide for Researchers

An In-depth Technical Guide on the Properties, Handling, and Application of the Dual PI3K/mTOR Inhibitor, Omipalisib (CAS No. 952143-02-1)

Authored by: Gemini, Senior Application Scientist

Abstract

Omipalisib, also known as GSK2126458, is a highly potent, orally bioavailable small-molecule inhibitor that dually targets Phosphatidylinositol 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, mechanism of action, detailed protocols for in vitro applications, and essential handling and safety procedures for Omipalisib. The information is synthesized from peer-reviewed literature and technical datasheets to ensure scientific integrity and practical applicability in a research setting.

Introduction: The Significance of Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Omipalisib distinguishes itself by potently inhibiting both PI3K and mTOR, two key nodes in this pathway. This dual inhibition can lead to a more profound and sustained blockade of oncogenic signaling compared to agents that target either kinase alone, potentially overcoming resistance mechanisms.[3] Omipalisib has demonstrated significant anti-neoplastic activity across a range of cancer types in preclinical studies and has been investigated in clinical trials for solid tumors and idiopathic pulmonary fibrosis.[4][5]

Physicochemical Properties and Storage

A thorough understanding of the physicochemical properties of Omipalisib is fundamental for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 952143-02-1 (Note: Also cited as 1086062-66-9 in some vendor databases) | [1] |

| Synonyms | GSK2126458, GSK458 | [6] |

| Molecular Formula | C₂₅H₁₇F₂N₅O₃S | [6] |

| Molecular Weight | 505.5 g/mol | [7] |

| Appearance | Crystalline solid | [6] |

| Purity | ≥98% (HPLC) | [1] |

Solubility

| Solvent | Solubility | Source |

| DMSO | ~100 mg/mL (~197.8 mM) | [4] |

| DMF | 1 mg/ml | [6] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [6] |

| Water | < 1 mg/mL | [4] |

For in vivo studies, a common formulation involves a multi-solvent system. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution can yield a clear solution of at least 2.5 mg/mL.[8]

Storage and Stability

Proper storage is crucial to maintain the integrity of Omipalisib.

| Form | Storage Temperature | Stability | Source |

| Powder | -20°C | ≥ 3 years | [4] |

| 4°C | ≥ 2 years | [4] | |

| In Solvent | -80°C | 6 months | [4] |

| -20°C | 1 month | [4] |

It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[8] For in vitro assays, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

Omipalisib functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3K and mTOR.[5] It exhibits high potency against all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes, mTORC1 and mTORC2.[8]

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to cell growth, proliferation, and survival. A key downstream effector of AKT is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 controls protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cytoskeletal organization and also contributes to the full activation of AKT through a feedback loop.[9]

By inhibiting both PI3K and mTOR, Omipalisib delivers a comprehensive blockade of this signaling cascade. This dual action prevents the activation of AKT and simultaneously inhibits the downstream effectors of mTORC1 and mTORC2. The net effect is a potent induction of G1 cell cycle arrest and apoptosis in cancer cells.[1]

Signaling Pathway Diagram

Figure 1: Simplified signaling pathway of the PI3K/AKT/mTOR axis and the points of inhibition by Omipalisib.

In Vitro Experimental Protocols

The following are generalized protocols for key in vitro experiments to assess the activity of Omipalisib. These should be optimized for specific cell lines and experimental conditions.

Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay quantifies the effect of Omipalisib on cancer cell growth.

Workflow Diagram:

Figure 2: General workflow for assessing cell viability after Omipalisib treatment.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of Omipalisib in anhydrous DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.15%).[4]

-

Treatment: Remove the existing medium from the cells and add the medium containing various concentrations of Omipalisib or a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C and 5% CO₂.[4]

-

Assay:

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent directly to the wells.

-

-

Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of Omipalisib concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression curve fit.

Western Blot Analysis for Pathway Modulation

This technique is used to confirm the on-target effect of Omipalisib by measuring the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway.[10]

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of Omipalisib for a defined period (e.g., 24 hours).[10] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), total 4E-BP1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their respective total protein levels.

Safety and Handling

As a potent bioactive compound, Omipalisib requires careful handling to ensure personnel safety and prevent exposure.

Hazard Identification[11]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory tract irritation.

Personal Protective Equipment (PPE)[11]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure safety shower and eyewash stations are readily accessible.

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. For handling larger quantities, consider additional protective clothing.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.

Handling and First Aid[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill and Disposal[11]

-

Spill: Wear appropriate PPE. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For solutions, absorb with an inert material and place in a sealed container. Avoid generating dust.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Conclusion

Omipalisib (GSK2126458) is a powerful research tool for investigating the PI3K/AKT/mTOR signaling pathway and its role in cancer and other diseases. Its high potency and dual-inhibitor mechanism make it a valuable compound for preclinical studies. This guide provides the foundational knowledge and practical protocols for its safe and effective use in a laboratory setting. Adherence to the described handling procedures and experimental methodologies will ensure data integrity and user safety.

References

- Omipalisib (GSK2126458) PI3K inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.com/products/gsk2126458.html]

- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_335649981]

- PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [URL: https://typeset.

- Schematic diagram of the canonical PI3K/mTOR signalling pathway and its... ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-of-the-canonical-PI3K-mTOR-signalling-pathway-and-its-interactions_fig1_322634351]

- GSK2126458 (GSK458, Omipalisib, CAS Number: 1086062-66-9). Cayman Chemical. [URL: https://www.caymanchem.com/product/17377/gsk2126458]

- Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6834346/]

- Omipalisib: An In-Depth Technical Guide to its In Vitro Anti-Cancer Effects. Benchchem. [URL: https://www.benchchem.com/blog/omipalisib-an-in-depth-technical-guide-to-its-in-vitro-anti-cancer-effects/]

- Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9. InvivoChem. [URL: https://www.invivochem.com/products/pi3k-inhibitor-gsk2126458]

- Omipalisib (GSK2126458) PI3K inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.com/products/GSK2126458.html]

- PI3k/AKT/mTOR Pathway. YouTube. [URL: https://www.youtube.

- Omipalisib (GSK2126458) | PI3K/mTOR Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/gsk2126458.html]

- Omipalisib | C25H17F2N5O3S | CID 25167777. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Omipalisib]

- A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10058782/]

- Omipalisib | PI 3-kinase. Tocris Bioscience. [URL: https://www.tocris.com/products/omipalisib_6792]

- PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.923831/full]

- A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. ERS Publications. [URL: https://erj.ersjournals.com/content/52/suppl_62/OA4933]

- A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis | Request PDF. ResearchGate. [URL: https://www.researchgate.

- The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics. [URL: https://cgp.iiarjournals.org/content/16/5/433.long]

- Safety Data Sheet. MedchemExpress.com. [URL: https://www.medchemexpress.com/sds/HY-10297.pdf]

- Omipalisib (GSK2126458) | ≥99%(HPLC) | Selleck | PI3K 阻害剤. Selleck. [URL: https://www.selleck.cn/products/gsk2126458.html]

- OMIPALISIB (PD010901, CGBJSGAELGCMKE-UHFFFAOYSA-N). Probes & Drugs. [URL: https://www.probes-drugs.com/compound/PD010901]

Sources

- 1. Omipalisib | PI 3-kinase | Tocris Bioscience [tocris.com]

- 2. OMIPALISIB (PD010901, CGBJSGAELGCMKE-UHFFFAOYSA-N) [probes-drugs.org]

- 3. benchchem.com [benchchem.com]

- 4. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling compatibility of diazirine building blocks

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling Compatibility of Diazirine Building Blocks

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: Marrying Photochemistry with Catalysis

The synthesis of advanced chemical probes for photoaffinity labeling (PAL) is a cornerstone of modern drug discovery, enabling the direct identification of a molecule's biological targets. Diazirines, as compact and highly efficient photo-activated crosslinkers, are premier tools in this field. Separately, the Suzuki-Miyaura (S-M) cross-coupling reaction stands as one of the most robust and widely used methods for constructing carbon-carbon bonds, particularly the biaryl motifs common in pharmaceuticals.

Historically, the integration of the diazirine moiety into complex molecules via late-stage cross-coupling has been viewed with caution. Concerns over the thermal and chemical stability of the strained diazirine ring under the conditions of palladium catalysis have often led to multi-step synthetic routes that install the diazirine precursor early on. This guide provides a comprehensive overview of the challenges and, more importantly, the successfully developed strategies for the direct and efficient use of diazirine-containing building blocks in Suzuki-Miyaura coupling reactions. We will explore the mechanistic pitfalls and detail the optimized, field-proven protocols that ensure the integrity of the photoreactive group, thereby streamlining the synthesis of next-generation chemical probes.

Mechanistic Crossroads: Where Compatibility Can Fail

To appreciate the solution, one must first understand the problem. The compatibility of a diazirine in an S-M coupling is dictated by the interplay between the catalytic cycle's demands and the inherent chemical vulnerabilities of the diazirine ring.

The Suzuki-Miyaura Catalytic Cycle

The S-M reaction proceeds through a well-established palladium-based catalytic cycle, which involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with a Pd(0) species that is oxidized to Pd(II) and is regenerated at the end.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diazirine Vulnerabilities

The diazirine moiety, while preferred for its small size and stability in biological systems, has several potential failure points under catalytic conditions.

-

Thermal Instability: The strained three-membered ring can be thermally labile. Elevated temperatures, often used to drive S-M couplings to completion, can cause the diazirine to isomerize into a linear diazo compound, which is also photoreactive but has different chemical properties and can lead to non-specific labeling.

-

Incompatibility with Metallic Reagents: Direct interaction between the palladium catalyst and the diazirine ring is a significant concern. Studies have shown that palladium surfaces can activate and decompose diazirines. This can lead to degradation of the starting material and reduced yields.

-

Base Sensitivity: The base required for the transmetalation step can promote the undesired isomerization to the diazo compound. Strong bases can exacerbate this side reaction.

A Modern Approach: A Robust and Compatible Protocol

Recent systematic studies have demonstrated that the challenges of diazirine compatibility can be overcome through careful selection of the catalyst system, base, and temperature. A fragment-based screening approach, where a model S-M reaction was run in the presence of a diazirine-containing spectator molecule, successfully identified conditions that maximize coupling efficiency while minimizing diazirine degradation.

Key Parameter Optimization

The data from these screening efforts point to a clear set of optimized conditions that form the basis of a reliable protocol.

| Parameter | Recommended Conditions | Rationale & Expertise |

| Palladium Precatalyst | SPhos Pd G2 | This second-generation (G2) Buchwald precatalyst is designed for rapid activation to the active Pd(0) species. Its high activity allows the reaction to proceed efficiently at lower temperatures. |

| Ligand | SPhos (included in precatalyst) | SPhos is a bulky, electron-rich biaryl monophosphine ligand. Its steric bulk promotes the final, often rate-limiting, reductive elimination step, which accelerates catalyst turnover and helps prevent side reactions. |

|

A Senior Application Scientist's Guide to Diazirine Photoaffinity Probes in Chemical Biology

Introduction: Illuminating the Interactome

In the intricate landscape of drug discovery and chemical biology, identifying the precise molecular interactions of a small molecule within the vast cellular proteome is a paramount challenge. Target identification is the critical step that bridges a compound's observed phenotype with its underlying mechanism of action.[1][2] Photoaffinity labeling (PAL) has emerged as a powerful and indispensable technique to address this challenge, allowing researchers to forge a permanent, covalent bond between a ligand and its interacting biomolecules, effectively "freezing" a transient interaction for downstream analysis.[2][3]

Among the arsenal of photoreactive groups, diazirines have risen to prominence as the gold standard.[4] These small, three-membered rings offer a unique combination of stability in the dark, compact size that minimizes perturbation to the parent ligand, and rapid, efficient activation with long-wave UV light to generate highly reactive carbene species.[3][5][6][7] This guide provides a deep, technical dive into the theory, design, and practical application of diazirine-based photoaffinity probes, grounded in field-proven insights to empower researchers in their quest to map the molecular frontiers of biology and medicine.

The Core Mechanism: How Diazirines Capture Molecular Interactions

Understanding the photochemical behavior of diazirines is fundamental to designing successful experiments. The power of the diazirine lies in its light-triggered transformation from a stable, inert moiety into an exceptionally reactive species capable of forming covalent bonds with neighboring molecules.

Upon irradiation with UV light, typically in the 350-365 nm range, the diazirine ring becomes excited.[6][8] This initiates an irreversible decomposition, liberating a molecule of inert nitrogen gas (N₂) and generating a highly reactive carbene intermediate.[3][9] This carbene is the key to the probe's efficacy.

However, the pathway is not always direct. A significant portion of the excited diazirine can first rearrange into a linear diazo isomer.[10][11][12] This diazo intermediate is also photoreactive and can subsequently lose N₂ to form the same carbene. Critically, this diazo species is also an electrophile and can react with nucleophilic residues, particularly in the case of alkyl diazirines, which can lead to pH-dependent labeling of acidic amino acids.[13][14][15] The primary reactive species, the singlet carbene, is incredibly short-lived and will rapidly "insert" into proximal C-H, O-H, and N-H bonds within the binding pocket of the target protein.[2][3][9] This rapid reaction minimizes the chance of the probe diffusing away from the binding site and labeling non-specific proteins, a key advantage of this technology.[3]

Figure 1: The dual photoactivation pathway of a diazirine probe.

Probe Design: The Trifunctional Blueprint for Success

A modern, effective photoaffinity probe is not a simple molecule. It is a carefully engineered tool comprising three distinct, essential modules.[2] The success of a PAL experiment hinges on the rational design of this trifunctional architecture.

-

Specificity Unit: This is the core pharmacophore or ligand of interest. Its role is to guide the probe to the target protein with sufficient affinity and specificity. A deep understanding of the Structure-Activity Relationship (SAR) is crucial.[16][17] The points of attachment for the other two modules must be chosen at positions that do not disrupt the key interactions required for binding.

-

Photoreactive Moiety: The diazirine group itself. The choice between an aliphatic diazirine and an aryl diazirine (like the common 3-trifluoromethyl-3-phenyldiazirine, TPD) is a critical design decision.[1] Aliphatic diazirines are smaller and may be less disruptive, but their tendency to form reactive diazo intermediates can lead to preferential labeling of acidic residues.[15][18] Aryl diazirines are more chemically robust and less prone to the diazo pathway, reacting primarily through the carbene, but their bulkiness can sometimes interfere with binding.[13][14]

-

Reporter/Identification Handle: This module enables the detection and purification of the covalently labeled proteins. Historically, bulky reporters like biotin were incorporated directly into the probe. The modern, superior approach is to use a small, bioorthogonal handle—most commonly a terminal alkyne .[6][16][19] This minimalist tag has a negligible impact on the probe's binding properties.[16] After the covalent labeling event, a reporter molecule (e.g., biotin-azide or a fluorophore-azide) can be attached via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[16]

Figure 2: The modular architecture of a modern photoaffinity probe.

Data Presentation: Comparing Diazirine Photophores

| Feature | Aliphatic Diazirine | Aryl (TPD-type) Diazirine | Causality & Experimental Choice |

| Size | Smaller, less sterically hindering | Bulkier | Choose aliphatic for sterically constrained binding pockets. |

| Stability | Generally less stable | Highly stable to many synthetic conditions | TPD is often preferred for multi-step syntheses.[13] |

| Reactivity | Forms carbene and reactive diazo isomer | Primarily forms carbene | Aliphatic probes may show pH-dependent labeling of acidic proteins; TPD provides more indiscriminate C-H insertion.[14][15] |

| Hydrophobicity | Less hydrophobic | More hydrophobic | Consider the nature of the binding site; TPD may favor hydrophobic pockets. |

Experimental Protocol: A Validated Workflow for Target Identification

The following protocol outlines a comprehensive, self-validating workflow for identifying protein targets of a small molecule from a complex proteome, such as a cell lysate.

Mandatory Visualization: Target ID Workflow

Figure 3: A standard workflow for photoaffinity labeling proteomics.

Detailed Step-by-Step Methodology

A. Preparation and Controls (Self-Validation System)

-

Rationale: A robust set of controls is non-negotiable. It is the only way to distinguish true, specific binding events from a sea of potential artifacts. Each control systematically eliminates a variable to validate the final result.

-

Procedure:

-

Prepare samples in triplicate for each condition in microcentrifuge tubes or a 24-well plate on ice.

-

Sample A (Experimental): Cell lysate + Diazirine Probe (e.g., 1 µM final concentration).

-

Sample B (Competition Control): Cell lysate + Diazirine Probe (1 µM) + Excess Parent Compound (e.g., 50-100 µM). This demonstrates target specificity.[20]

-

Sample C (No-UV Control): Cell lysate + Diazirine Probe (1 µM). This sample will not be irradiated and identifies non-covalent binders.[16]

-

Sample D (Vehicle Control): Cell lysate + Vehicle (e.g., DMSO). This accounts for proteins that may bind non-specifically to the enrichment beads.

-

Incubate all samples for a set time (e.g., 30-60 minutes) at 4°C to allow the probe to reach binding equilibrium.

-

B. Photo-Crosslinking

-

Rationale: This step forges the permanent covalent bond. The parameters must be optimized to maximize specific labeling while minimizing potential damage to biomolecules.

-

Procedure:

-

Remove the plate lid and place the samples on a cold block.

-

Position the samples ~5-10 cm below a long-wave UV lamp (e.g., 365 nm).[16]

-

Irradiate Samples A, B, and D for a predetermined time (e.g., 1-5 minutes). Keep Sample C covered with aluminum foil to block UV light. [16]

-

The irradiation generates the reactive carbene, which covalently crosslinks the probe to its binding partners.[16]

-

C. Bioorthogonal Ligation (Click Chemistry)

-

Rationale: This step attaches the biotin handle for purification. Its bioorthogonal nature ensures it reacts only with the probe's alkyne handle, not with any native cellular components.

-

Procedure:

-

To each sample, add the click chemistry cocktail. A typical recipe includes: Biotin-Azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Incubate for 1 hour at room temperature with gentle agitation.

-

D. Enrichment and Proteomic Preparation

-

Rationale: The high affinity of the biotin-streptavidin interaction allows for stringent purification of only the labeled proteins, removing the vast excess of unlabeled proteins.

-

Procedure:

-

Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated proteins.[20]

-

Wash the beads extensively with a series of buffers (e.g., high salt, urea) to remove non-specifically bound proteins.

-

Perform an on-bead digest: Resuspend the beads in a digestion buffer containing a reducing agent (DTT), an alkylating agent (iodoacetamide), and trypsin. Incubate overnight at 37°C.

-

Collect the supernatant containing the cleaved peptides for mass spectrometry analysis.

-

E. LC-MS/MS and Data Analysis

-

Rationale: Mass spectrometry identifies the proteins that were captured. Quantitative comparison across the different control samples is what ultimately reveals the true targets.

-

Procedure:

-

Analyze the peptide mixtures by LC-MS/MS.

-

Process the raw data using a proteomics software suite (e.g., MaxQuant).

-

Generate volcano plots comparing protein enrichment in the experimental sample (A) versus the competition control (B).[20] True targets will be significantly depleted in the competition sample, appearing in the upper-left quadrant of the plot.

-

Data Presentation: The Logic of Controls

| Control Experiment | Key Variable Removed | Purpose & Causality | Expected Outcome for a True Target |

| Competition | Specific Binding | Demonstrates that the probe binds to the same site as the parent drug. Validates specificity. | Signal significantly reduced/eliminated. |

| No UV Irradiation | Covalent Crosslinking | Identifies proteins that bind non-covalently to the probe or beads. Differentiates from covalent capture. | No signal should be detected. |

| Vehicle (DMSO) | Probe Molecule | Accounts for proteins that bind non-specifically to the beads or are inherently "sticky". | No signal should be detected. |

Applications and Authoritative Grounding

The versatility of diazirine PAL has led to its successful application across numerous areas of chemical biology and drug development.

-

Target Deconvolution: The most common application is identifying the unknown targets of small molecules discovered in phenotypic screens, providing the crucial link between a compound's activity and its molecular mechanism.[2][21]

-

Binding Site Mapping: High-resolution mass spectrometry can identify the specific peptide fragments—and sometimes the exact amino acid residues—that are crosslinked, providing invaluable structural information about the ligand's binding pocket.[22][23]

-

Interactome Profiling: Diazirine probes are not limited to small molecules. They can be incorporated into lipids, carbohydrates, and nucleic acids to map their respective protein interaction networks within a native cellular context.[5][24][25][26][27]

-

GPCRs and Membrane Proteins: Identifying targets within the challenging landscape of membrane proteins, such as G protein-coupled receptors (GPCRs), is a notable strength of PAL, as the covalent capture preserves interactions that are often lost upon detergent solubilization.[3][23][28]

Troubleshooting and Advanced Considerations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low/No Labeling | Poor probe affinity; Inefficient photoactivation; Probe degradation. | Validate probe binding with an orthogonal assay; Optimize UV irradiation time/intensity; Ensure probe is stored properly (protected from light, cold).[23] |

| High Background | Probe concentration too high; Probe aggregation; Non-specific reactivity of diazo intermediate. | Titrate probe concentration to the lowest effective level; Include a solubilizing group on the probe; Consider an aryl diazirine or a constrained alkyl diazirine (e.g., PALBOX) to reduce diazo reactivity.[29] |

| Target Not Found | Target is low abundance; Target is not in the lysate/fraction used. | Increase starting material; Perform subcellular fractionation to enrich for the target's location. |

Conclusion and Future Horizons

Diazirine-based photoaffinity labeling is a cornerstone of modern chemical biology, providing a robust and versatile method for covalently capturing and identifying biomolecular interactions. By combining rational probe design, meticulous experimental execution, and a comprehensive suite of controls, researchers can confidently illuminate the targets of bioactive molecules. The future of the field is bright, with emerging technologies such as photocatalytic activation using visible light promising to further enhance labeling efficiency and cellular compatibility, pushing the boundaries of what we can discover within the complex cellular interactome.[30]

References

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

-

Jiang, Y., et al. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]

-

Ge, S. S., et al. (2021). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. International Journal of Molecular Sciences. [Link]

-

Agboola, O. (2016). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. [Link]

-

Zhao, G., & Li, L. (2012). Diazirine based photoaffinity labeling. Tetrahedron Letters. [Link]

-

Zhao, G., & Li, L. (2012). Diazirine based photoaffinity labeling. Vrije Universiteit Amsterdam. [Link]

-

Jiang, Y. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Bruker. [Link]

-

Jiang, Y., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. ResearchGate. [Link]

-

Ge, S. S., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances. [Link]

-

Parker, C. G., & Histen, G. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology. [Link]

-

Hatanaka, Y. (2014). diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. [Link]

-